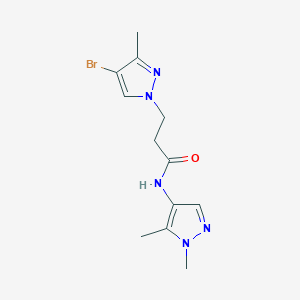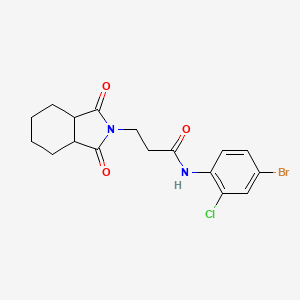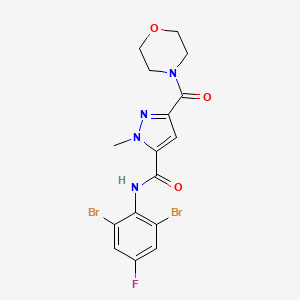
2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dichlorophenoxy group, and a butanoate ester linkage. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The dichlorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(4-Bromophenyl)acetic acid: Used in the synthesis of pharmaceuticals.
4-(2,4-Dichlorophenoxy)butanoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dichlorophenoxy groups allows for versatile chemical modifications and a broad range of applications in research and industry.
Propriétés
Formule moléculaire |
C18H15BrCl2O4 |
|---|---|
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-13-5-3-12(4-6-13)16(22)11-25-18(23)2-1-9-24-17-8-7-14(20)10-15(17)21/h3-8,10H,1-2,9,11H2 |
Clé InChI |
RHIHCEKFLDFGHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B10892236.png)

![5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10892249.png)
![2-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10892255.png)


![11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10892269.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10892304.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)


